Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1774897-50-5
VCID: VC5556556
InChI: InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H
SMILES: C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride

CAS No.: 1774897-50-5

Cat. No.: VC5556556

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.8

* For research use only. Not for human or veterinary use.

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride - 1774897-50-5

Specification

CAS No. 1774897-50-5
Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
IUPAC Name benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H
Standard InChI Key MIKPNJXYJKJEMH-UHFFFAOYSA-N
SMILES C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named as benzyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride. Alternative designations include Benzyl N-{6-azaspiro[2.5]octan-1-yl}carbamate hydrochloride and ZB0010 . Its CAS registry number (1774897-50-5) ensures unambiguous identification across databases.

Molecular Architecture

The structure comprises a 6-azaspiro[2.5]octane core—a bicyclic system where a six-membered ring (piperidine) shares a single atom with a smaller three-membered ring (cyclopropane). The carbamate group (O=C(OCC6H5)N-\text{O=C(OCC}_6\text{H}_5\text{)N-}) is appended to the spiro nitrogen, while the hydrochloride salt stabilizes the amine moiety. The SMILES notation O=C(OCC1=CC=CC=C1)NC2CC23CCNCC3.[H]Cl\text{O=C(OCC1=CC=CC=C1)NC2CC23CCNCC3.[H]Cl} codifies this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1774897-50-5
Molecular FormulaC15H21ClN2O2\text{C}_{15}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight296.79 g/mol
SMILESO=C(OCC1=CC=CC=C1)NC2CC23CCNCC3.[H]Cl\text{O=C(OCC1=CC=CC=C1)NC2CC23CCNCC3.[H]Cl}
Purity97%

Physicochemical Properties

Stability and Solubility

While experimental data on solubility and thermal properties are unavailable, the hydrochloride salt form typically improves aqueous solubility compared to free bases. The compound requires storage under inert conditions at 2–8°C to prevent degradation . Analogous spirocarbamates exhibit limited water solubility, suggesting similar behavior for this derivative .

Spectroscopic Characterization

ParameterDetailsSource
Hazard StatementsH302, H315, H319, H335
Precautionary CodesP261, P280, P305+P351+P338
Storage ConditionsInert atmosphere, 2–8°C

Synthetic Considerations

Retrosynthetic Analysis

The spirocyclic core can be constructed via intramolecular cyclization strategies. A plausible route involves:

  • Cyclopropanation: Formation of the three-membered ring through [2+1] cycloaddition or Simmons–Smith reaction.

  • Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Purification and Quality Control

Column chromatography or recrystallization likely achieves the reported 97% purity. Analytical HPLC and mass spectrometry would verify identity and purity .

Comparative Analysis with Structural Analogs

Ambeed lists several analogs, including:

  • A587557 (Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride): Similar spirocore but with a five-membered ring, reducing steric strain.

  • A768216 (Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate): Free base form, highlighting the hydrochloride’s role in solubility .

These analogs underscore the pharmacological interest in spirocarbamates, though specific data on 1774897-50-5 remain sparse.

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